molecular formula C13H19NO B1475086 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine CAS No. 260250-05-3

2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Cat. No. B1475086
CAS RN: 260250-05-3
M. Wt: 205.3 g/mol
InChI Key: SIVWANLGIYZTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through a highly diastereoselective Ugi–Joullié reaction . This reaction involves starting from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes to develop a concise route to cyclic imines .


Molecular Structure Analysis

The molecular formula of this compound is C13H19NO. Its molecular weight is 205.3 g/mol.


Chemical Reactions Analysis

The chemical reactions involving this compound are typically based on one-pot reactions with the expansion of benzo-fused carbo- and heterocycles .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Synthesis and Chemical Properties

A variety of research applications focus on the synthesis and exploration of chemical properties of compounds related to 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine. One significant area of study involves the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids. These compounds have been synthesized from N-alkylated benzimidazole 2-carboxaldehyde, showing promise in nonlinear optical (NLO) applications due to their interesting electronic and structural properties (Almansour et al., 2016). Additionally, these studies involve the use of advanced computational methods to predict the electronic structure and reactivity of these compounds, providing insights into their potential applications in materials science.

Process Development and Scale-Up

Another application involves the process development and scale-up of a kinase inhibitor with a benzoxazepine core, illustrating the compound's relevance in pharmaceutical synthesis. This research outlines a scalable synthesis process for the tetrahydrobenzo[f][1,4]oxazepine core, a key component in several kinase inhibitors, including mTOR inhibitors (Naganathan et al., 2015). The study showcases the challenges and solutions in synthesizing complex organic molecules on a large scale, emphasizing the importance of these heterocycles in drug development.

Safety and Hazards

The safety information for 2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

2-butyl-2,3,4,5-tetrahydro-1,4-benzoxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-3-7-12-10-14-9-11-6-4-5-8-13(11)15-12/h4-6,8,12,14H,2-3,7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIVWANLGIYZTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CNCC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 2
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 3
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 4
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 5
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine
Reactant of Route 6
2-Butyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.